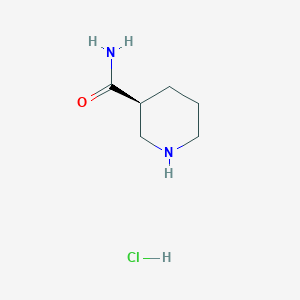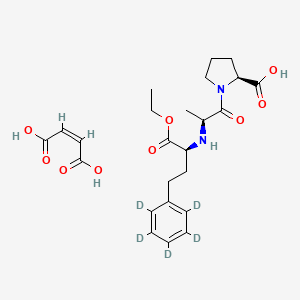![molecular formula C17H26ClNO2 B1456567 4-[2-(4-Allyl-2-methoxyphenoxy)ethyl]piperidine hydrochloride CAS No. 1220029-75-3](/img/structure/B1456567.png)
4-[2-(4-Allyl-2-methoxyphenoxy)ethyl]piperidine hydrochloride
Vue d'ensemble
Description
4-[2-(4-Allyl-2-methoxyphenoxy)ethyl]piperidine hydrochloride, also known as SA-2, is an organic compound used in scientific experiments for its biological properties1. It has a molecular formula of C17H26ClNO2 and a molecular weight of 311.8 g/mol1.
Synthesis Analysis
Unfortunately, the specific synthesis process for 4-[2-(4-Allyl-2-methoxyphenoxy)ethyl]piperidine hydrochloride is not readily available in the search results. However, it is commercially available from various chemical suppliers12.Molecular Structure Analysis
The molecular structure of 4-[2-(4-Allyl-2-methoxyphenoxy)ethyl]piperidine hydrochloride consists of a piperidine ring, which is a six-membered ring with one nitrogen atom, attached to a methoxyphenoxy group and an allyl group1.
Chemical Reactions Analysis
The specific chemical reactions involving 4-[2-(4-Allyl-2-methoxyphenoxy)ethyl]piperidine hydrochloride are not provided in the search results. Further research or experimental data would be needed to provide a comprehensive analysis of its chemical reactions.Physical And Chemical Properties Analysis
The physical and chemical properties of 4-[2-(4-Allyl-2-methoxyphenoxy)ethyl]piperidine hydrochloride are not fully detailed in the search results. It is known that it has a molecular weight of 311.8 g/mol1.Applications De Recherche Scientifique
Synthesis and Characterization
- Research has explored the synthesis and characterization of related compounds, focusing on their structural and chemical properties. For example, studies have been conducted on the synthesis, characterization, and biological evaluation of various piperidine derivatives, highlighting methodologies for creating complex molecules with potential therapeutic applications (Gul, H., Gul, M., & Erciyas, E., 2003).
Biological Activities
- Compounds structurally related to "4-[2-(4-Allyl-2-methoxyphenoxy)ethyl]piperidine hydrochloride" have been evaluated for various biological activities, including antibacterial, analgesic, and neuroprotective effects. For instance, studies on aryloxyethylamine derivatives have demonstrated potential neuroprotective effects against glutamate-induced cell death in rat pheochromocytoma cells, suggesting applications in neuroprotection and anti-ischemic stroke agent development (Zhong, Y., Gao, Y., Xu, Y., Qi, C., & Wu, B., 2020).
Pharmacological Evaluation
- The pharmacological evaluation of related compounds has included studies on their cholinoblocking properties, anti-inflammatory activities, and potential as dopamine D4 receptor antagonists. These studies provide a foundation for understanding the therapeutic potential of similar compounds (Gasparyan, N., Paronikyan, R., Tumadzhyan, A., Tatevosyan, A., Panosyan, G., & Gevorgyan, G., 2009).
DNA Binding Studies
- Investigations into the DNA binding properties of related molecules have been conducted, offering insights into their interactions with biological macromolecules and potential applications in drug development. For example, research on N-acyl-t-3-ethyl-r-2,c-6-bis(4-methoxyphenyl)piperidin-4-ones has explored their stereochemistry, biological activity, and DNA binding studies, indicating their potential for further pharmaceutical exploration (Mohanraj, V., & Ponnuswamy, S., 2018).
Safety And Hazards
The safety and hazards associated with 4-[2-(4-Allyl-2-methoxyphenoxy)ethyl]piperidine hydrochloride are not specified in the search results. As with all chemicals, it should be handled with appropriate safety precautions.
Orientations Futures
The future directions for research on 4-[2-(4-Allyl-2-methoxyphenoxy)ethyl]piperidine hydrochloride are not specified in the search results. Given its biological properties1, it could be a subject of interest in various scientific experiments.
Propriétés
IUPAC Name |
4-[2-(2-methoxy-4-prop-2-enylphenoxy)ethyl]piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO2.ClH/c1-3-4-15-5-6-16(17(13-15)19-2)20-12-9-14-7-10-18-11-8-14;/h3,5-6,13-14,18H,1,4,7-12H2,2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAEOOJMWVZOSLX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CC=C)OCCC2CCNCC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[2-(4-Allyl-2-methoxyphenoxy)ethyl]piperidine hydrochloride | |
CAS RN |
1220029-75-3 | |
| Record name | Piperidine, 4-[2-[2-methoxy-4-(2-propen-1-yl)phenoxy]ethyl]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1220029-75-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid](/img/structure/B1456489.png)





![methyl 7-chloro-2-methyl-1H-benzo[d]imidazole-5-carboxylate](/img/structure/B1456501.png)




